

Technical Guide: Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Methyl-1-piperazinyl)aniline**

Cat. No.: **B062419**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **2-(4-methyl-1-piperazinyl)aniline**. The information is compiled from publicly available data and is intended to support research and development activities. The molecular structure of **2-(4-Methyl-1-piperazinyl)aniline** is presented below:

Core Compound Data

Basic chemical and physical properties of **2-(4-Methyl-1-piperazinyl)aniline** are summarized in the table below.

Property	Value
CAS Number	180605-36-1[1]
Molecular Formula	C ₁₁ H ₁₇ N ₃ [1]
Molecular Weight	191.27 g/mol [1]
Appearance	White to almost white crystalline powder[2]
Melting Point	103 - 107 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available spectra for **2-(4-Methyl-1-piperazinyl)aniline** are limited, the expected chemical shifts for ¹H and ¹³C NMR are presented below based on the analysis of similar structures. These values are predicted and should be confirmed by experimental data.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	4H	Aromatic protons (C ₆ H ₄)
~ 4.5	br s	2H	Amino group (-NH ₂)
~ 2.9 - 3.2	m	4H	Piperazine protons (-CH ₂ -N-Ar)
~ 2.4 - 2.7	m	4H	Piperazine protons (-CH ₂ -N-CH ₃)
~ 2.3	s	3H	Methyl protons (-CH ₃)

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 145 - 150	C (Aromatic, C-N)
~ 135 - 140	C (Aromatic, C-NH ₂)
~ 115 - 125	CH (Aromatic)
~ 55	-CH ₂ (Piperazine, adjacent to N-Ar)
~ 48	-CH ₂ (Piperazine, adjacent to N-CH ₃)
~ 46	-CH ₃ (Methyl)

Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for **2-(4-Methyl-1-piperazinyl)aniline** is not widely available. However, based on its molecular weight, the expected mass-to-charge ratios (*m/z*) for the molecular ion under different ionization conditions are provided below.

Ionization Mode	Expected <i>m/z</i>	Ion
Electrospray (ESI+)	192.15	[M+H] ⁺
Electron Ionization (EI)	191.14	[M] ⁺

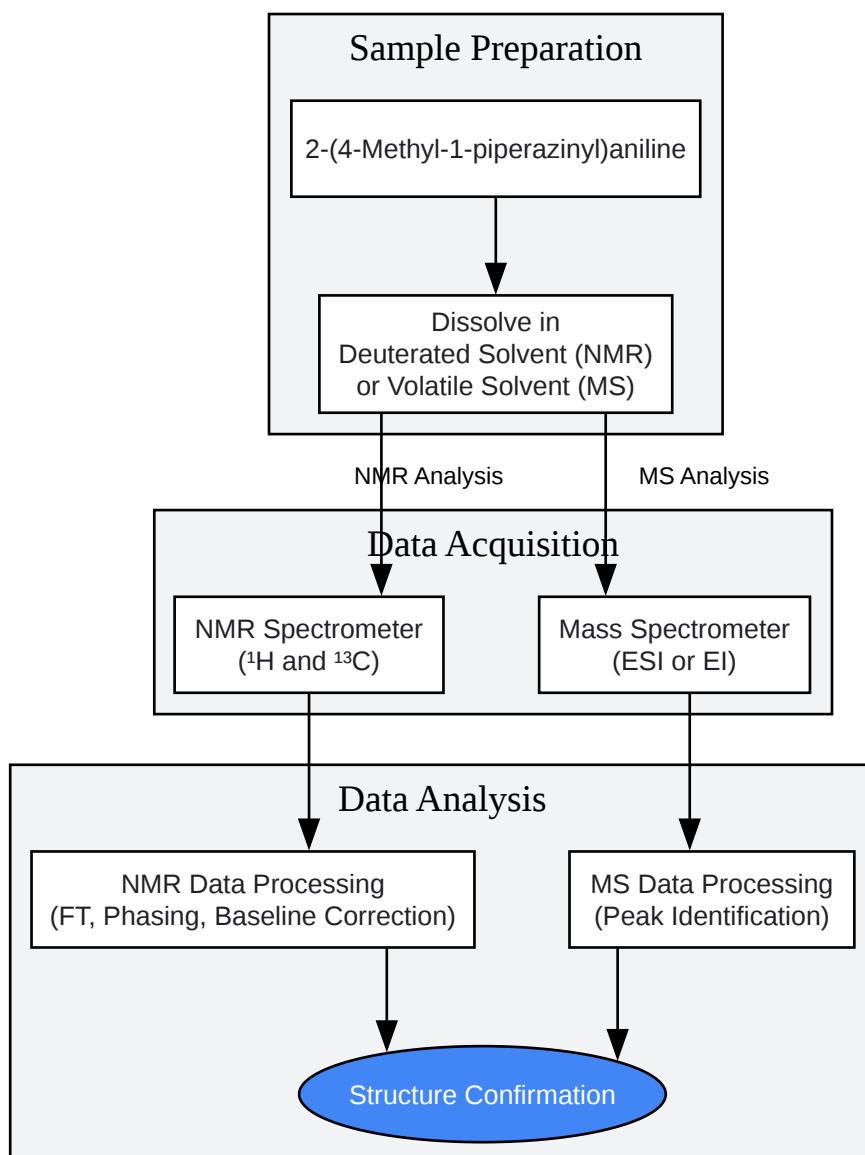
Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a small organic molecule like **2-(4-Methyl-1-piperazinyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-(4-Methyl-1-piperazinyl)aniline**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the sample temperature, typically to 25 °C.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
 - Process the data similarly to the ^1H spectrum.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-(4-Methyl-1-piperazinyl)aniline** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.
 - For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC).
- Instrumentation and Data Acquisition (ESI-MS):

- Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
- Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows.
- Acquire data in positive ion mode to detect the $[M+H]^+$ ion.
- Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
- Instrumentation and Data Acquisition (EI-MS):
 - Use a mass spectrometer with an EI source.
 - Set the electron energy to a standard value, typically 70 eV.
 - Introduce the sample and acquire the mass spectrum over a suitable mass range.

Workflow for Spectroscopic Analysis

The logical workflow for the characterization of **2-(4-Methyl-1-piperazinyl)aniline** using NMR and MS is depicted in the following diagram.

[Click to download full resolution via product page](#)

Workflow for the spectroscopic characterization of **2-(4-Methyl-1-piperazinyl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062419#2-4-methyl-1-piperazinyl-aniline-nmr-and-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com